REACTION_CXSMILES
|
C[Si]([N-:5][Si](C)(C)C)(C)C.[Na+].[CH:11]([CH:13]1[CH:15]([C:16]([O:18][CH2:19][C:20]2[C:25]([F:26])=[C:24]([F:27])[C:23]([CH2:28][O:29][CH3:30])=[C:22]([F:31])[C:21]=2[F:32])=[O:17])[C:14]1([CH3:34])[CH3:33])=O.Cl.O1C[CH2:39][CH2:38][CH2:37]1>>[C:37]([C:38]([CH3:39])=[CH:11][CH:13]1[CH:15]([C:16]([O:18][CH2:19][C:20]2[C:21]([F:32])=[C:22]([F:31])[C:23]([CH2:28][O:29][CH3:30])=[C:24]([F:27])[C:25]=2[F:26])=[O:17])[C:14]1([CH3:34])[CH3:33])#[N:5] |f:0.1|
|
Name
|
diethyl (1-cyanoethyl) phosphonate
|
Quantity
|
0.54 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
( 7 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
4-methoxymethyl-2,3,5,6-tetrafluorobenzyl 3-formyl-2,2-dimethylcyclopropanecarboxylate
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(=O)C1C(C1C(=O)OCC1=C(C(=C(C(=C1F)F)COC)F)F)(C)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
|
Name
|
|
Quantity
|
2.8 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at about 0° C
|
Type
|
CUSTOM
|
Details
|
(prepared by the method
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
stirred for 3 hours at room temperature
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
extracted with 100 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated aqueous sodium hydrogencarbonate solution and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
subsequently, dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(=CC1C(C1C(=O)OCC1=C(C(=C(C(=C1F)F)COC)F)F)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.76 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |